Fladrafinil

Catalog No.
S1520510
CAS No.
90212-80-9
M.F
C15H13F2NO3S
M. Wt
325.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fladrafinil

CAS Number

90212-80-9

Product Name

Fladrafinil

IUPAC Name

2-[bis(4-fluorophenyl)methylsulfinyl]-N-hydroxyacetamide

Molecular Formula

C15H13F2NO3S

Molecular Weight

325.3 g/mol

InChI

InChI=1S/C15H13F2NO3S/c16-12-5-1-10(2-6-12)15(22(21)9-14(19)18-20)11-3-7-13(17)8-4-11/h1-8,15,20H,9H2,(H,18,19)

InChI Key

VKGUUSVYPXTWMA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)NO)F

Synonyms

2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxy-acetamide

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)NO)F

Mechanism of Action

Fladrafinil's precise mechanism of action is still under investigation. However, research suggests it might modulate the dopamine and glutamate systems in the brain, potentially influencing vigilance and cognitive function []. Studies have shown that Fladrafinil increases dopamine levels in the striatum and nucleus accumbens, brain regions involved in reward, motivation, and movement [].

Preclinical Studies

Preclinical studies in animals have explored Fladrafinil's potential effects on various aspects of cognition. Some studies suggest it may improve memory consolidation and learning in mice [, ]. Additionally, research has shown that Fladrafinil can enhance sleep-deprived performance in rats []. However, it is crucial to note that these are preliminary findings in animals, and their translation to humans requires further investigation.

Clinical Trials

While there are currently no Food and Drug Administration (FDA)-approved clinical trials investigating Fladrafinil's efficacy for any medical condition, a limited number of small-scale studies have explored its potential in specific populations.

  • Shift work sleep disorder: A small study involving healthy volunteers working night shifts found that Fladrafinil improved subjective measures of alertness and sleep quality [].
  • Attention deficit hyperactivity disorder (ADHD): Initial research suggests Fladrafinil may offer some benefits for managing ADHD symptoms, but further studies are needed to confirm these findings [].

Safety and Side Effects

Due to the limited research on Fladrafinil, its long-term safety profile is not fully understood. Reported side effects in clinical trials include headaches, dizziness, nausea, and anxiety [, ].

Fladrafinil, also known by its developmental code name CRL-40,941, is a synthetic compound classified as a wakefulness-promoting agent. It is chemically related to modafinil and adrafinil, both of which are used to treat sleep disorders such as narcolepsy and shift work sleep disorder. Fladrafinil is characterized by its molecular formula C15H13F2NO3SC_{15}H_{13}F_{2}NO_{3}S and a molar mass of 325.33 g/mol. This compound features a bis(4-fluorophenyl) group, which distinguishes it from its analogs. Fladrafinil is marketed primarily online for non-medical use as a nootropic, or cognitive enhancer, although it has not been approved for medical use in many regions .

The exact mechanism by which fladrafinil promotes wakefulness remains unclear. While some limited research suggests it might influence dopamine and norepinephrine levels in the brain, similar to modafinil [], more studies are needed to confirm this.

Typical of sulfoxides and amides. Its stability can be affected by thermal degradation, particularly when subjected to high temperatures during analytical procedures such as gas chromatography-mass spectrometry. Notably, Fladrafinil can form degradation products that include diphenylmethanol and other phenyl derivatives . The compound's reactivity is influenced by the presence of the fluorine atoms, which can enhance its electrophilic character and alter its interaction with biological systems.

The synthesis of Fladrafinil typically involves organic synthesis techniques that include several steps: reaction formation, extraction, and purification. The specific synthetic pathway generally involves the introduction of the bis(4-fluorophenyl) group onto a sulfoxide framework derived from adrafinil. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .

Interaction studies have highlighted potential risks associated with Fladrafinil use. It may interact with other medications metabolized by the liver's cytochrome P450 enzyme system, potentially altering their effectiveness or increasing side effects. For example, combining Fladrafinil with stimulant medications could heighten cardiovascular risks . Additionally, users should be aware of possible interactions with other nootropics or psychostimulants.

Fladrafinil shares structural similarities with several other compounds known for their cognitive-enhancing properties. Below is a comparison highlighting its uniqueness:

Compound NameChemical Structure FeaturesPrimary UseUnique Aspects
ModafinilContains a single phenyl groupNarcolepsy treatmentWell-studied with established efficacy
AdrafinilHydroxylated derivative of modafinilNarcolepsy treatmentMetabolizes into modafinil
Armodafinil(R)-enantiomer of modafinilNarcolepsy treatmentLonger half-life than modafinil
FlmodafinilBisfluorinated derivative of modafinilCognitive enhancementSimilar but not widely studied
N-methyl-4,4-difluoro-modafinil (Modafiendz)Fluorinated variantCognitive enhancementNovel structure with unique effects

Fladrafinil's distinctive feature lies in its bis(4-fluorophenyl) substitution, which may influence its pharmacological profile compared to other compounds in this class .

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

325.05842077 g/mol

Monoisotopic Mass

325.05842077 g/mol

Heavy Atom Count

22

UNII

5RT6X0M01F

Other CAS

90212-80-9

Wikipedia

CRL-40,941

Dates

Modify: 2023-08-15

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